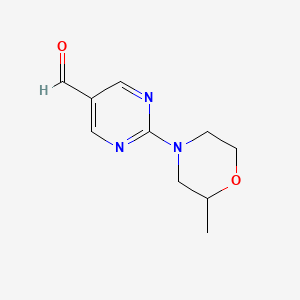![molecular formula C9H15N3OS B13178087 {2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is a compound that features a piperazine ring, a thiazole ring, and a methanol group
Preparation Methods
The synthesis of {2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol can be achieved through several routes. One common method involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . The preparation typically involves the reaction of a thiazole derivative with formaldehyde and piperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol involves its interaction with specific molecular targets. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its bioavailability and efficacy . The thiazole ring can interact with various enzymes and receptors, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol can be compared with other similar compounds such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and a thiazole ring, but with different substitution patterns.
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile: This compound has a similar piperazine moiety but differs in the aromatic ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H15N3OS/c13-6-8-7-14-9(11-8)5-12-3-1-10-2-4-12/h7,10,13H,1-6H2 |
InChI Key |
SONUTSJOVJWOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
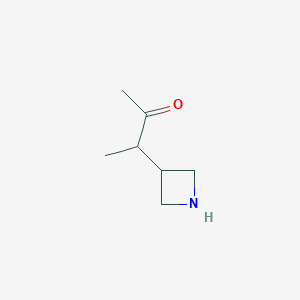
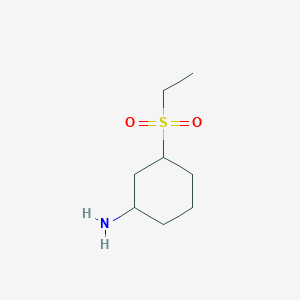
![2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)
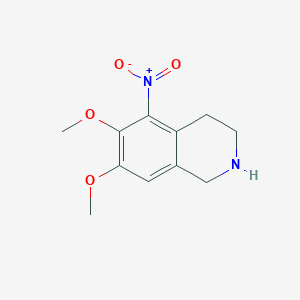
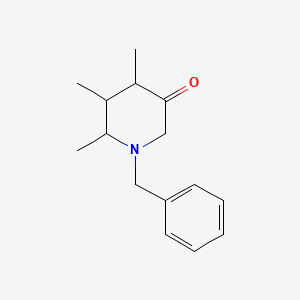
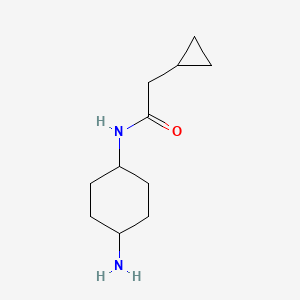
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)
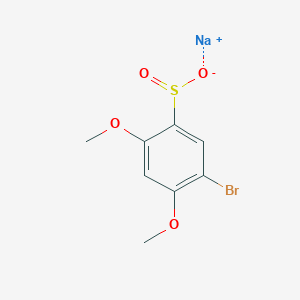
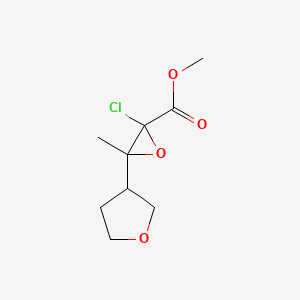

![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)
![N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13178110.png)
